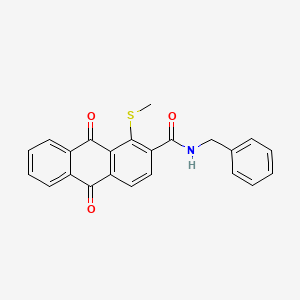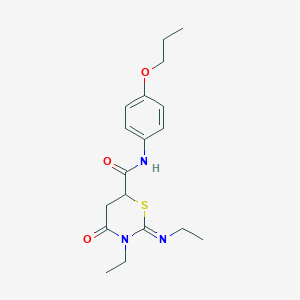![molecular formula C26H29NO8 B15007590 6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B15007590.png)
6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, hydroxy, and benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid typically involves multi-step organic synthesis. The process starts with the preparation of the core pyrrole structure, followed by the introduction of the hexanoic acid side chain and the functional groups. Common reagents used in the synthesis include various acids, bases, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrole derivatives and molecules with similar functional groups, such as:
- 6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]pentanoic acid
- 6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
Uniqueness
The uniqueness of 6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid lies in its specific combination of functional groups and the resulting chemical and biological properties
Propiedades
Fórmula molecular |
C26H29NO8 |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
6-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C26H29NO8/c1-33-18-11-8-16(9-12-18)24(30)22-23(17-10-13-19(34-2)20(15-17)35-3)27(26(32)25(22)31)14-6-4-5-7-21(28)29/h8-13,15,23,30H,4-7,14H2,1-3H3,(H,28,29)/b24-22+ |
Clave InChI |
HQWBVNBECAMGSY-ZNTNEXAZSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC(=C(C=C3)OC)OC)/O |
SMILES canónico |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC(=C(C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone](/img/structure/B15007512.png)

![2-Ethyl-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15007531.png)
![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15007533.png)

![3-(3-Ethoxy-4-methoxyphenyl)-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15007545.png)

![5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid](/img/structure/B15007551.png)
![1,3-dimethyl-7-(3-{[(2E)-1-methylpiperidin-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007561.png)
![12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15007565.png)
![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate](/img/structure/B15007569.png)
![[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol](/img/structure/B15007576.png)

![(2Z)-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B15007597.png)
